An In-depth Technical Guide to Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, frequently appearing in a variety of therapeutic agents.[1][2] This document delves into the chemical properties, synthesis, and reactivity of this specific bromo-substituted derivative, offering insights into its potential applications in drug discovery and development. The strategic placement of the bromine atom and the ethyl carboxylate group offers orthogonal handles for diverse chemical modifications, making it a versatile starting material for the synthesis of compound libraries.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the pharmaceutical industry due to its wide range of biological activities.[2] This scaffold is present in several marketed drugs, highlighting its clinical relevance. The unique electronic nature of this ring system, coupled with its conformational rigidity, allows for precise interactions with various biological targets. Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][3][4][5]
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate emerges as a particularly valuable derivative. The bromine atom at the 7-position serves as a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR). The ethyl carboxylate at the 3-position provides a site for further derivatization, such as amidation, to modulate physicochemical properties and target engagement.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery. While specific experimental data for Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is not extensively published, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value | Source/Inference |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [7] |
| Molecular Weight | 269.1 g/mol | [7] |
| CAS Number | 1134327-98-2 | [7] |
| Appearance | Likely a solid at room temperature | Inferred from related imidazo[1,2-a]pyridine derivatives. |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF. Limited solubility in water. | Based on the properties of similar heterocyclic compounds.[8] |
| Melting Point | Not reported. | |
| SMILES | CCOC(=O)C1=CN=C2N1C=CC(=C2)Br | [9] |
| InChI Key | FLODHTXCNVORSW-UHFFFAOYSA-N |
Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several established methods. A common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[10] For the target molecule, this would involve the reaction of 2-amino-4-bromopyridine with an ethyl 2-halo-3-oxopropanoate.
General Synthetic Strategy
A plausible and efficient synthetic route is a two-step, one-pot procedure.[11] This method involves the initial formation of an N-(pyridin-2-yl)formamidine intermediate, followed by cyclization with an appropriate electrophile.
Caption: A generalized workflow for the one-pot synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on established literature procedures for similar compounds and should be optimized for specific laboratory conditions.[11]
Materials:
-
2-Amino-4-bromopyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Step 1: Formation of the Formamidine Intermediate. To a solution of 2-amino-4-bromopyridine (1.0 eq) in DMF, add DMF-DMA (2.0 eq). Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Step 2: Cyclization. To the reaction mixture from Step 1, add ethyl bromoacetate (1.5 eq) and sodium bicarbonate (1.5 eq). Heat the reaction mixture to 85 °C and stir for 1-2 hours.[11] Monitor the reaction progress by TLC.
-
Work-up. Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyridine core protons and the ethyl ester group. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the ester group.
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework of the molecule. The carbon atoms attached to the bromine and the carbonyl group will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester, typically in the range of 1700-1730 cm⁻¹.[15] Other significant peaks will correspond to C-H, C=C, and C-N bond vibrations.
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (269.1 g/mol for C₁₀H₉BrN₂O₂). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Reactivity and Synthetic Utility
The chemical reactivity of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is dictated by the imidazo[1,2-a]pyridine core and its substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction allows for the facile introduction of aryl and heteroaryl moieties, which is a cornerstone of modern medicinal chemistry for exploring SAR.
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Modification of the Ester Group
The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with a variety of amines to form amides, further expanding the chemical diversity of the scaffold.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. The title compound, with its versatile handles for chemical modification, is an excellent starting point for the development of novel therapeutic agents.
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[4]
-
Kinase Inhibitors: The scaffold has been successfully employed in the design of kinase inhibitors, which are a major class of anticancer drugs.
-
Anti-inflammatory Agents: The anti-inflammatory properties of this class of compounds have also been explored.[5]
-
Antitubercular Agents: Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as novel antitubercular agents.[3]
Conclusion
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the orthogonal reactivity of its bromo and ester functionalities, makes it an attractive starting material for medicinal chemists. The insights provided in this guide aim to facilitate its use in the design and development of the next generation of imidazo[1,2-a]pyridine-based drugs.
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